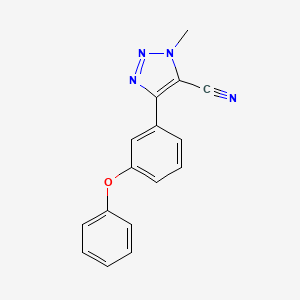
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide is part of a broader category of compounds explored for various biological activities and chemical properties. For instance, the synthesis and characterization of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, demonstrating methodologies for creating compounds with potential cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, derivatives of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have shown excellent in vitro activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial effects (Mahanthesha, Suresh, & Naik, 2022).
Biological Activities and Potential Therapeutic Applications
The broader family of indolizine derivatives, to which this compound belongs, has been studied for various biological activities. These studies include the synthesis of novel indole-benzimidazole derivatives and their potential as therapeutic agents (Wang, Liu, Xu, Jiang, & Kang, 2016). Additionally, the preparation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising antimicrobial activities against various pathogens (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Chemical Synthesis and Modification Techniques
The chemical synthesis and modification of indolizine derivatives involve advanced techniques to enhance the pharmacological profiles of these compounds. For example, the direct acylation of indolizines with carboxylic acids has been developed to cage a broad range of carboxylic acids with indolizines, enabling the facile synthesis of water-soluble caged bioactive carboxylic acids (Watanabe, Terao, Niwa, & Hosoya, 2021). This technique underscores the potential for red light-releasable caged carboxylic acids, highlighting the innovative applications of these compounds in drug delivery and controlled release systems.
Propiedades
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-18-10-9-15(25)12-16(18)27-23(30)19-17-4-2-3-11-28(17)21(20(19)26)22(29)13-5-7-14(24)8-6-13/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUOGGPDLJNPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2647916.png)

![Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2647918.png)

![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide](/img/structure/B2647921.png)


![(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2647925.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)
![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2647938.png)

